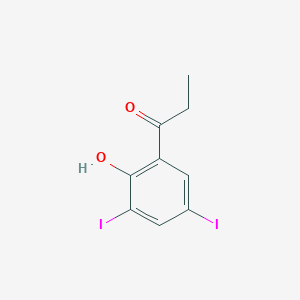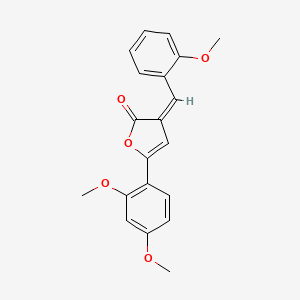
1-(2-hydroxy-3,5-diiodophenyl)-1-propanone
Vue d'ensemble
Description
1-(2-hydroxy-3,5-diiodophenyl)-1-propanone, also known as iodinated contrast media, is a chemical compound used in medical imaging procedures such as X-rays, computed tomography (CT) scans, and magnetic resonance imaging (MRI). It is a radiopaque substance that enhances the visibility of internal organs and structures in the body.
Applications De Recherche Scientifique
Formation in Birch Lignin
The compound 1-(2-hydroxy-3,5-diiodophenyl)-1-propanone can be formed through the acid treatment of birch lignin. Acid treatment using 0.1 M HBr in dioxane-water (9:1) for 4 hours of specific propanediols results in the formation of 1,2-diaryl-1-propanones, which include compounds similar to 1-(2-hydroxy-3,5-diiodophenyl)-1-propanone. This process suggests its origin from lignin structures (Li, Lundquist, & Stenhagen, 1996).
Structural Characterization
The structural characterization of compounds related to 1-(2-hydroxy-3,5-diiodophenyl)-1-propanone, such as 3-phenyl-1-(2,4,5-trihydroxy-3,5-dimethyl-6-oxo-1,5-cyclohexadienyl)-1-propanone, provides insights into the conformation and intramolecular interactions of these types of molecules. This research contributes to the understanding of their physical and chemical properties (Tak, Fronczek, & Fischer, 1993).
Chemical Synthesis and Applications
1-(2-Hydroxy-3,5-diiodophenyl)-1-propanone and its related compounds are synthesized for various purposes, including use as intermediates in pharmaceutical manufacturing. The synthesis involves multiple methods, including the use of lithium aluminum hydride, palladium, and osmium catalysts. These methods have implications for the efficient production of pharmaceuticals and other heterocyclic molecules (Waters, Snelgrove, & Maligres, 2003).
Metabolism Studies
Although it deviates slightly from the specific chemical structure, studies on the metabolism of compounds like 1-(4-hydroxy-3-methoxyphenyl)-2-propanone in rats provide insights into how similar compounds may be metabolized in biological systems. These studies are crucial for understanding the potential biomedical applications and effects of these compounds (Jodynis-Liebert, 1993).
Propriétés
IUPAC Name |
1-(2-hydroxy-3,5-diiodophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2O2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMORTZQNOJMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)I)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3,5-diiodophenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-(2,6-dimethoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5214652.png)
![3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B5214657.png)

![ethyl 7-cyclopropyl-1-methyl-3-{2-[methyl(phenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5214662.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5214669.png)
![3-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5214693.png)
![3-(benzyloxy)-N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5214706.png)
![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide](/img/structure/B5214711.png)
![N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide](/img/structure/B5214715.png)
![N,N-diethyl-6-methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5214716.png)
![ethyl 1-[(dimethylamino)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B5214718.png)
![4-butoxy-N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5214722.png)
![methyl 2-({[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5214725.png)